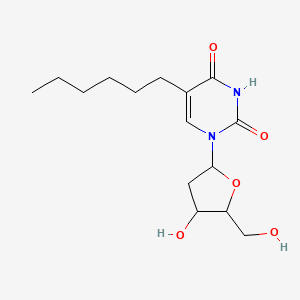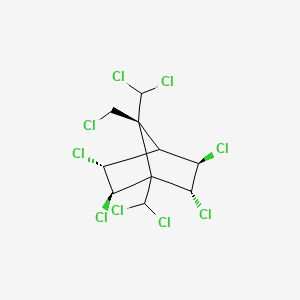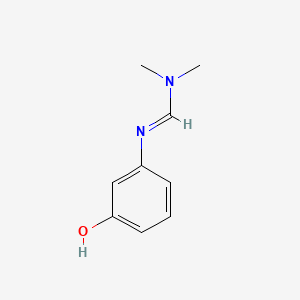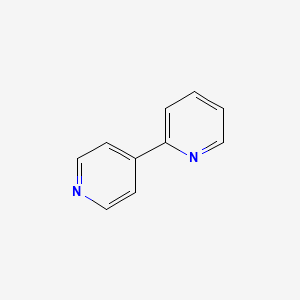
2,4'-Bipyridine
Overview
Description
2,4’-Bipyridine is an organic compound consisting of two pyridine rings connected at the 2 and 4 positions. It is a member of the bipyridine family, which includes several isomers with varying properties and applications. 2,4’-Bipyridine is a colorless solid that is soluble in organic solvents and slightly soluble in water. It is widely used in coordination chemistry, serving as a ligand for metal complexes, and has applications in various fields such as catalysis, materials science, and pharmaceuticals .
Mechanism of Action
Target of Action
2,4’-Bipyridine is a type of bipyridine, a class of compounds that are often used as ligands in coordination chemistry . The primary targets of 2,4’-Bipyridine are metal centers, to which they can strongly coordinate .
Mode of Action
The mode of action of 2,4’-Bipyridine involves its interaction with these metal centers. The compound’s ability to coordinate with metal centers can lead to a decrease in catalytic activity and yield in the reaction system . This strong coordination is a key characteristic of bipyridine compounds and plays a significant role in their function.
Biochemical Pathways
Bipyridine compounds are known to be involved in various applications, including as ligands in transition-metal catalysis . This suggests that they may play a role in biochemical pathways involving metal-catalyzed reactions.
Result of Action
The molecular and cellular effects of 2,4’-Bipyridine’s action are largely dependent on its role as a ligand in coordination chemistry . By coordinating with metal centers, 2,4’-Bipyridine can influence the activity of these centers and potentially affect various cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4’-Bipyridine. For instance, the compound’s ability to form solid-state forms, such as anhydrates and solvates, can be influenced by factors like pressure and temperature . These solid-state forms can have different physicochemical properties, which can affect the compound’s performance .
Biochemical Analysis
Biochemical Properties
2,4’-Bipyridine plays a significant role in biochemical reactions, particularly in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules through its nitrogen atoms, which can form coordination bonds with metal ions. These interactions can influence the activity of metalloenzymes and other metal-dependent proteins. For example, 2,4’-Bipyridine can bind to transition metal ions such as iron, copper, and zinc, forming stable complexes that can modulate the activity of enzymes involved in redox reactions and electron transfer processes .
Cellular Effects
The effects of 2,4’-Bipyridine on cellular processes are diverse and depend on the specific cell type and context. In general, 2,4’-Bipyridine can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of metal-dependent transcription factors, leading to changes in gene expression profiles. Additionally, 2,4’-Bipyridine can alter cellular metabolism by interacting with metalloenzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2,4’-Bipyridine exerts its effects through binding interactions with biomolecules. The nitrogen atoms in 2,4’-Bipyridine can coordinate with metal ions, forming complexes that can inhibit or activate enzymes. This coordination can lead to changes in the enzyme’s conformation and activity, affecting various biochemical pathways. For example, 2,4’-Bipyridine can inhibit the activity of certain metalloenzymes by competing with their natural substrates for binding to the metal ion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4’-Bipyridine can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that 2,4’-Bipyridine can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2,4’-Bipyridine in animal models vary with different dosages. At low doses, the compound can have beneficial effects by modulating enzyme activity and cellular metabolism. At high doses, 2,4’-Bipyridine can exhibit toxic effects, including oxidative stress and cellular damage. Studies in animal models have shown that there is a threshold dose above which the compound’s adverse effects become significant .
Metabolic Pathways
2,4’-Bipyridine is involved in various metabolic pathways, primarily through its interactions with metalloenzymes. The compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in key metabolic processes. For example, 2,4’-Bipyridine can affect the tricarboxylic acid cycle and oxidative phosphorylation by interacting with iron-sulfur cluster-containing enzymes .
Transport and Distribution
Within cells and tissues, 2,4’-Bipyridine is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transport mechanisms and can accumulate in certain cellular compartments. Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2,4’-Bipyridine can affect its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, 2,4’-Bipyridine can localize to mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. The specific localization of 2,4’-Bipyridine within cells can determine its effects on cellular processes and overall cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4’-Bipyridine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of 2-bromopyridine with 4-pyridylboronic acid in the presence of a palladium catalyst and a base.
Stille Coupling: This method uses 2-bromopyridine and 4-pyridylstannane with a palladium catalyst.
Negishi Coupling: This method involves the reaction of 2-pyridylzinc halides with 4-bromopyridine in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 2,4’-Bipyridine often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,4’-Bipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: It can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions at the pyridine rings, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Oxidation: N-oxides.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated bipyridines.
Scientific Research Applications
2,4’-Bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: It is used in the study of enzyme mechanisms and as a probe for studying biological systems.
Industry: It is used in the production of materials with specific electronic and optical properties.
Comparison with Similar Compounds
2,4’-Bipyridine is one of several bipyridine isomers, each with unique properties:
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in redox-active materials.
3,3’-Bipyridine: Less commonly used but has applications in coordination chemistry.
4,4’-Bipyridine: Widely used as a ligand in coordination chemistry and in the production of viologens.
Uniqueness of 2,4’-Bipyridine: 2,4’-Bipyridine is unique due to its specific coordination geometry and electronic properties, which make it suitable for forming complexes with distinct catalytic and electronic characteristics .
Properties
IUPAC Name |
2-pyridin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHQDKYZXJVCME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206822 | |
| Record name | 2,4'-Dipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2,4'-Bipyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0012 [mmHg] | |
| Record name | 2,4'-Bipyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
581-47-5 | |
| Record name | 2,4′-Bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4'-Dipyridyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4'-Dipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4'-DIPYRIDYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6SN6RU851 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4'-bipyridine?
A1: The molecular formula of this compound is C10H8N2, and its molecular weight is 156.19 g/mol. []
Q2: How can I synthesize this compound?
A2: Several synthetic routes are available for this compound:
- From N-ethoxycarbonylpyridinium chloride: Reacting N-ethoxycarbonylpyridinium chloride with either 2-benzyloxy-6-bromopyridine or 6-bromo-2-methoxypyridine, followed by deprotection and chlorination, yields this compound. []
- Palladium-catalyzed direct C-H arylation: Coupling pyridine N-oxides, especially those with electron-withdrawing substituents, with halopyridines in the presence of a palladium catalyst provides an efficient route to this compound and its isomers. []
- Pyridine-Pyridine Cross-Coupling: This reaction utilizes pyridyl phosphonium salts and cyanopyridines in conjunction with B2pin2 as an electron-transfer reagent to produce a variety of 2,4'-bipyridines with excellent regio- and cross-selectivity. []
Q3: How can I confirm the identity of my synthesized this compound?
A3: You can utilize various spectroscopic techniques for characterization:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups present in the molecule based on their characteristic vibrational frequencies. [, , ]
- Mass Spectrometry (MS): MS analysis helps determine the molecular weight and fragmentation pattern of the compound, confirming its identity. [, ]
Q4: How does this compound interact with gold surfaces?
A4: this compound adsorbs onto gold nanoparticle surfaces likely in a standing geometry through its 4-pyridyl nitrogen atom, as indicated by Surface-Enhanced Raman Scattering (SERS) studies. []
Q5: Can this compound be used in organic light-emitting diodes (OLEDs)?
A5: Yes, iridium(III) complexes incorporating this compound as a ligand have shown promising results as emitters in OLEDs. These complexes exhibit good electron mobility and high quantum efficiencies, leading to efficient green electroluminescence with low efficiency roll-off. [, , ]
Q6: What types of coordination polymers can be formed with this compound?
A6: this compound can act as a bridging ligand, connecting metal centers to form diverse coordination polymers, including:
- One-dimensional chains: Complexes such as [Ag(this compound)]NO3 [] and [Cu(2,4'-bpy)4SO4]·6H2O [] demonstrate the formation of 1D chains.
- Two-dimensional networks: Compounds like [Cu4(β-Mo8O26)(C10H8N2)4]n [] exemplify the formation of 2D layered structures.
- Three-dimensional frameworks: By utilizing hydrogen bonding and π-π interactions in conjunction with this compound as a bridging ligand, 3D supramolecular architectures can be achieved, as seen in complexes with (S)-(+)-mandelic acid and zinc(II) ions. []
Q7: Does the counterion influence the structure of this compound-containing coordination polymers?
A7: Yes, the choice of counterion can significantly impact the final structure of coordination polymers incorporating this compound. For example, complexes with copper(II) and this compound display distinct structural motifs depending on whether sulfate (SO42-) or hexafluorosilicate (SiF62-) is used as the counterion. These variations in structure can be attributed to the different sizes, shapes, and hydrogen-bonding capabilities of the anions. []
Q8: Can this compound participate in halogen bonding to direct crystal structures?
A8: Yes, the nitrogen atoms in this compound can act as halogen bond acceptors. Co-crystallization of this compound with 1,4-diiodotetrafluorobenzene (TFDIB) results in the formation of halogen bonds between the nitrogen atoms of this compound and the iodine atoms of TFDIB. These interactions contribute significantly to the overall crystal packing and can be used to engineer specific supramolecular architectures. []
Q9: How do different isomers of bipyridine influence the properties of copper(II) complexes?
A9: The choice of bipyridine isomer can dramatically affect the magnetic properties of copper(II) complexes. For example, a two-dimensional ferromagnetic [Cu3(2,4’-bipy)6(CO3)2]n2n+ kagome structure is formed with 2,4’-bipyridine, while a ferromagnetic [Cu(2,4’-bipy)2(H2O)2][Cu(2,4’-bipy)2(CO3)2] chain is observed when 4,4’-bipyridine is used. []
Q10: Can 2,4’-bipyridine be used in chiral resolution?
A10: While not inherently chiral, this compound can be used to form conglomerate co-crystals with racemic compounds. For example, a conglomerate co-crystal of this compound ethylene (BPE) with the racemic compound Ibuprofen (IBU) enables chiral resolution via preferential crystallization. []
Q11: Is this compound stable under ionizing radiation?
A11: Gamma irradiation of this compound primarily results in the formation of 2,2'-bipyridine and other bipyridine isomers, with minimal gas production. This indicates that this compound exhibits relative stability under ionizing radiation, similar to benzene's behavior. []
Q12: How does the substitution pattern on this compound affect its oxidation?
A12: Electron-donating substituents on the benzyl alcohol accelerate the oxidation rate by 2,4’-bipyridinium chlorochromate, while electron-withdrawing groups retard the reaction rate. []
Q13: What is the proton affinity of this compound?
A13: Computational studies using methods like G3B3 and G4 predict a proton affinity of 958 kJ/mol for this compound (protonated at the N(4') position). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
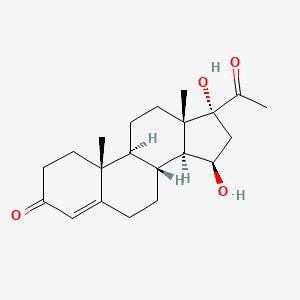

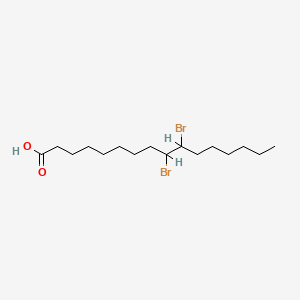
![5-Isoquinolinesulfonamide,N-(2-aminoethyl)-N-[2-[[3-(4-chlorophenyl)-2-propen-1-yl]amino]ethyl]-](/img/structure/B1205800.png)
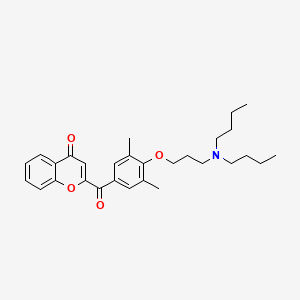
![N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1205803.png)

![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)
